Cas no 83207-58-3 (Astragaloside A)

Astragaloside A structure
Astragaloside A structure
商品名:Astragaloside A
CAS番号:83207-58-3
MF:C41H68O14
メガワット:784.970234870911
MDL:MFCD16036240
CID:60548
PubChem ID:13943299

Astragaloside A 化学的及び物理的性質

名前と識別子

    • Astragaloside A
    • Astragaloside IV
    • Arsenobetaine in water
    • Astragaloside
    • Astragaloside A​
    • Astragalin A
    • ASTRAGALOSIDE IV(RG)
    • Astragalus Polysaccharides
    • Astramembrannin I
    • Astrasieversianin XIV
    • cyclosieversioside F
    • cyclosiversioside F
    • astragaloside iv(p)
    • astragaloside iv(a)
    • astragaloside iv ,98%
    • astragaloside a(astragaloside iv)
    • (3β,6α,16β,24R)-20,24-Epoxy-16,25-dihydroxy-3-(β-D-xylopyranosyloxy)-9,19-cyclolanostan-6-yl β-D-glucopyranoside (ACI)
    • 1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, β-D-glucopyranoside deriv. (ZCI)
    • 9,19-Cyclolanostane, β-D-glucopyranoside deriv. (ZCI)
    • UNII-3A592W8XKE
    • (+)-ASTRAGALOSIDE A
    • Q27256953
    • Astragaloside-A
    • BRD-K08188887-001-02-4
    • DTXSID301347884
    • (2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
    • HMS3884H17
    • CS-3710
    • s2415
    • (2R,3R,4S,5S,6R)-2-(((2aR,3R,4S,5aS,5bS,7S,7aR,9S,11aR,12aS)-4-Hydroxy-3-((2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyltetrahydrofuran-2-yl)-2a,5a,8,8-tetramethyl-9-(((2S,3R,4S,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)hexadecahydrocyclopenta[a]cyclopropa[e]phenanthren-7-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
    • 3A592W8XKE
    • HY-N0099
    • AKOS022168196
    • 83207-58-3
    • beta-D-Glucopyranoside, (3beta,6alpha,16beta,24R)-20,24-epoxy-16,25-dihydroxy-3-(beta-D-xylopyranosyloxy)-9,19-cyclolanostan-6-yl
    • .BETA.-D-GLUCOPYRANOSIDE, (3.BETA.,6.ALPHA.,16.BETA.,24R)-20,24-EPOXY-16,25-DIHYDROXY-3-(.BETA.-D-XYLOPYRANOSYLOXY)-9,19-CYCLOLANOSTAN-6-YL-
    • CCG-270471
    • Benzene, 2-ethynyl-1-fluoro-4-methyl-
    • (2R,4S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-Hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
    • PD118008
    • BETA-D-GLUCOPYRANOSIDE, (3BETA,6ALPHA,16BETA,24R)-20,24-EPOXY-16,25-DIHYDROXY-3-(BETA-D-XYLOPYRANOSYLOXY)-9,19-CYCLOLANOSTAN-6-YL-
    • Astragaloside A?
    • astragaloside IV OF astragaloside a
    • 3beta,6alpha,16beta,20R,24S
    • G79087
    • (2R,3R,4S,5S,6R)-2-(((1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-((2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl)-7,7,12,16-tetramethyl-6-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxy-9-pentacyclo(9.7.0.01,3.03,8.012,16)octadecanyl)oxy)-6-(hydroxymethyl)oxane-3,4,5-triol
    • MDL: MFCD16036240
    • インチ: 1S/C41H68O14/c1-35(2)24(54-33-29(48)26(45)20(44)17-51-33)9-11-41-18-40(41)13-12-37(5)31(39(7)10-8-25(55-39)36(3,4)50)19(43)15-38(37,6)23(40)14-21(32(35)41)52-34-30(49)28(47)27(46)22(16-42)53-34/h19-34,42-50H,8-18H2,1-7H3/t19-,20+,21-,22+,23-,24-,25+,26-,27+,28-,29+,30+,31-,32-,33-,34+,37+,38-,39-,40-,41+/m0/s1
    • InChIKey: QMNWISYXSJWHRY-AUJDEUPOSA-N
    • ほほえんだ: C[C@@]12C[C@H](O)[C@H]([C@@]3(CC[C@H](C(O)(C)C)O3)C)[C@@]1(C)CC[C@@]13C[C@]41CC[C@H](O[C@@H]1OC[C@@H](O)[C@H](O)[C@H]1O)C(C)(C)[C@@H]4[C@H](C[C@@H]23)O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1

計算された属性

  • せいみつぶんしりょう: 784.46100
  • どういたいしつりょう: 784.46090684 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 9
  • 水素結合受容体数: 14
  • 重原子数: 55
  • 回転可能化学結合数: 7
  • 複雑さ: 1460
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 21
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 228
  • ぶんしりょう: 785.0
  • 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.39
  • ゆうかいてん: No data available
  • ふってん: 895.7°C at 760 mmHg
  • フラッシュポイント: 495.5±34.3 °C
  • 屈折率: 1.62
  • PSA: 228.22000
  • LogP: 0.72410

Astragaloside A セキュリティ情報

Astragaloside A 税関データ

  • 税関コード:2932999099
  • 税関データ:

    中国税関番号:

    2932999099

    概要:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Astragaloside A 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1054334-50mg
Astragaloside A
83207-58-3 98+%
50mg
$305 2023-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A70100-100mg
Astragaloside A
83207-58-3 98%
100mg
¥368.0 2021-09-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A70100-1g
Astragaloside A
83207-58-3 98%
1g
¥858.0 2021-09-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X12955-1g
Astragaloside A
83207-58-3
1g
¥488.0 2021-09-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A70100-500mg
Astragaloside A
83207-58-3 98%
500mg
¥578.0 2021-09-10
eNovation Chemicals LLC
Y1054334-10mg
Astragaloside A
83207-58-3 98+%
10mg
$200 2023-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X12955-10mg
Astragaloside A
83207-58-3 98%
10mg
¥75.0 2024-07-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A274907-10mg
Astragaloside A (Astragaloside IV)
83207-58-3 ≥98%
10mg
¥3,630.00 2021-05-28
TRC
A790125-50mg
Astragaloside A
83207-58-3
50mg
$ 1080.00 2023-04-19
LKT Labs
A7578-25 mg
Astragaloside IV
83207-58-3 ≥98%
25mg
$456.60 2023-07-11

Astragaloside A サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:83207-58-3)Astragaloside A
注文番号:A915537
在庫ステータス:in Stock
はかる:5g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 12:56
価格 ($):174.0

Astragaloside A 関連文献

Astragaloside Aに関する追加情報

Introduction to Astragaloside A (CAS No. 83207-58-3)

Astragaloside A, a bioactive compound with the chemical name Astragaloside A, is a prominent flavonoid glycoside derived from the genus *Astragalus*, particularly from *Astragalus membranaceus* and *Astragalus mongholicus*. This compound has garnered significant attention in the field of pharmaceutical research due to its diverse biological activities and potential therapeutic applications. With a CAS number of 83207-58-3, Astragaloside A is widely recognized for its role in traditional Chinese medicine and has been the subject of numerous studies exploring its pharmacological mechanisms and clinical efficacy.

The structural composition of Astragaloside A contributes to its unique pharmacological properties. It is characterized by a flavone backbone linked to a rhamnose sugar, forming a glycosidic structure that enhances its solubility and bioavailability. This structural feature is crucial for its absorption and distribution within the body, making it an attractive candidate for drug development. The presence of multiple hydroxyl groups in its molecular structure also facilitates various interactions with biological targets, contributing to its multifaceted biological activities.

Recent research has highlighted the anti-inflammatory properties of Astragaloside A, which are attributed to its ability to modulate inflammatory signaling pathways. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). These findings are particularly relevant in the context of chronic inflammatory diseases, where Astragaloside A has shown promise in reducing inflammation and alleviating symptoms associated with conditions like rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory effects, Astragaloside A has been extensively studied for its antioxidant properties. Oxidative stress plays a critical role in the pathogenesis of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. By scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes, Astragaloside A helps mitigate oxidative damage and protect cells from oxidative stress-induced damage. This has led to investigations into its potential use as a therapeutic agent for conditions where oxidative stress is a prominent feature.

In addition to its anti-inflammatory and antioxidant activities, Astragaloside A has demonstrated potential in enhancing immune function. Research indicates that this compound can stimulate the proliferation of immune cells such as lymphocytes and macrophages, thereby bolstering the body's defense mechanisms. Furthermore, studies have shown that Astragaloside A can modulate the balance between Th1 and Th2 immune responses, which is crucial for maintaining immune homeostasis. These findings suggest that Astragaloside A may be beneficial in treating immunodeficiency disorders and enhancing vaccine efficacy.

The cardioprotective effects of Astragaloside A have also been a focus of recent research. Studies have shown that this compound can protect against ischemia-reperfusion injury in the heart by reducing oxidative stress, inhibiting apoptosis, and improving myocardial contractility. Additionally, Astragaloside A has been found to have vasodilatory effects, which can help lower blood pressure and improve blood flow. These properties make it a promising candidate for the development of cardiovascular therapeutics.

Another area of interest is the potential anticancer activity of Astragaloside A. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by inhibiting key signaling pathways such as Akt/mTOR and NF-κB. Furthermore, Astragaloside A has been shown to suppress tumor growth and metastasis in animal models. These findings have prompted further investigation into its mechanisms of action and potential applications in cancer treatment.

The neuroprotective effects of Astragaloside A have also been explored in recent years. Research suggests that this compound can protect against neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease by reducing oxidative stress, inhibiting neuroinflammation, and promoting neuronal survival. These findings are particularly encouraging given the increasing prevalence of neurodegenerative disorders worldwide.

The pharmacokinetic profile of Astragaloside A is another critical aspect that has been studied extensively. Research indicates that this compound exhibits good oral bioavailability but undergoes rapid metabolism upon absorption. However, recent advancements in drug delivery systems have helped overcome these limitations by formulating sustained-release formulations that enhance retention time within the body. These developments are crucial for optimizing therapeutic efficacy while minimizing side effects.

In conclusion, Astragaloside A (CAS No. 83207-58-3) is a multifaceted bioactive compound with significant therapeutic potential across various medical conditions. Its diverse biological activities, including anti-inflammatory, antioxidant, immunomodulatory, cardioprotective, anticancer, and neuroprotective effects, make it an attractive candidate for further clinical development. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, paving the way for innovative treatments in medicine.

おすすめ記事

推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:83207-58-3)AstragalosideA
CRN0821
清らかである:≥98%
はかる:5mg/20mg/50mg
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:83207-58-3)Astragaloside IV
sfd22193
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ